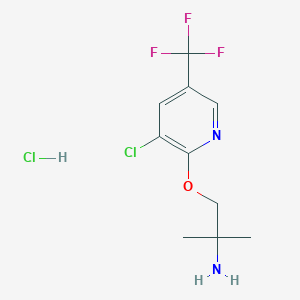

2-(2-Amino-2-methylpropoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride

Descripción

Propiedades

IUPAC Name |

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClF3N2O.ClH/c1-9(2,15)5-17-8-7(11)3-6(4-16-8)10(12,13)14;/h3-4H,5,15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMBFOAKSVIQFLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC1=C(C=C(C=N1)C(F)(F)F)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427380-42-4 | |

| Record name | 2-Propanamine, 1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427380-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-2-methylpropoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride typically involves multiple steps. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)pyridine with 2-amino-2-methylpropanol under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is then heated to facilitate the formation of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Amino-2-methylpropoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions typically involve the use of a base and a solvent like ethanol or methanol.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce oxides or amines, respectively.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications:

- Antimicrobial Activity: Studies have shown that pyridine derivatives exhibit antimicrobial properties. The presence of the trifluoromethyl group may enhance the potency against bacterial strains.

- Anticancer Properties: Research indicates that similar structures can inhibit cancer cell proliferation. The specific mechanism of action for this compound is an area of active investigation, focusing on its ability to interfere with cellular signaling pathways.

Agrochemical Development

The compound's structure suggests potential use in developing new agrochemicals:

- Herbicides and Pesticides: Its reactivity can be tailored to create herbicides that target specific plant enzymes, providing a means to control unwanted vegetation while minimizing environmental impact.

- Insecticides: The trifluoromethyl group is known to enhance lipophilicity, which can improve the bioavailability of insecticides derived from this compound.

Material Science

The unique properties of this pyridine derivative make it suitable for various applications in material science:

- Polymer Chemistry: The compound can serve as a building block for synthesizing polymers with specific thermal and mechanical properties.

- Dyes and Pigments: Its vibrant color properties can be exploited in the development of dyes used in textiles and coatings.

Case Studies

Mecanismo De Acción

The mechanism of action of 2-(2-Amino-2-methylpropoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Structural Analogs and Substitution Patterns

Key structural analogs include:

2-(Aminomethyl)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride Substituents: Aminomethyl group at position 2. Molecular Weight: ~245.99 g/mol . Applications: Intermediate in fungicides (e.g., fluopyram) .

[3-Chloro-5-(trifluoromethyl)-2-pyridyl]methylamine hydrochloride

- Substituents: Methylamine group at position 2.

- Purity: >97% .

- Commercial Availability: Priced at ¥50,200 for 1g .

2-(Piperidin-3-yloxy)-5-(trifluoromethyl)pyridine hydrochloride

- Substituents: Piperidinyloxy group at position 2.

- CAS: 1220037-04-6 .

- Synthesis: Requires specialized intermediates like piperidine derivatives.

2-Amino-3-chloro-5-(trifluoromethyl)pyridine Substituents: Amino group at position 2. CAS: 79456-26-1 . Reactivity: Lacks the propoxy group, reducing steric hindrance.

Physicochemical Properties

*Estimated based on structural similarity.

The target compound’s 2-amino-2-methylpropoxy group increases hydrophobicity (higher LogP) compared to the aminomethyl analog . The trifluoromethyl and chloro groups enhance metabolic stability and electronic effects, critical for binding in agrochemical targets .

Commercial Availability and Challenges

- Target Compound: Limited availability; and suggest discontinuation or restricted stock .

- Alternatives: Fluoropharm Co. offers 2-(Aminomethyl)-3-chloro-5-(trifluoromethyl)pyridine HCl at scale .

Actividad Biológica

2-(2-Amino-2-methylpropoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride is a chemical compound with significant applications in pharmaceuticals and agricultural chemicals. Its unique structure allows it to serve as an important intermediate in the synthesis of various drugs, particularly those targeting neurological disorders. This article delves into its biological activity, including its pharmacological effects, toxicity profiles, and potential applications.

- Molecular Formula : C7H8ClF3N2

- Molecular Weight : 247.05 g/mol

- CAS Number : 326476-49-7

The compound exhibits biological activity primarily through its interaction with specific biological pathways. It acts as an inhibitor in various enzymatic processes, particularly those involved in neurotransmitter synthesis and metabolism. This inhibition can lead to alterations in neuronal signaling, making it a candidate for drugs aimed at treating neurological disorders.

Case Studies

Toxicological Studies

The compound's toxicity profile remains a critical area of investigation. Preliminary studies suggest that exposure can lead to respiratory irritation and systemic toxicity, necessitating careful handling in industrial settings .

Table 1: Summary of Toxicological Findings

Pharmaceutical Development

The compound is pivotal in synthesizing various pharmaceuticals aimed at neurological conditions. Its role as a precursor allows for the development of novel drugs that target specific pathways involved in neurodegeneration.

Agricultural Chemicals

In addition to its pharmaceutical applications, this compound is utilized in formulating agrochemicals. Its efficacy in enhancing pesticide performance contributes to improved crop yields and pest resistance .

Material Science

The unique properties of this compound extend to material science, where it is used in developing advanced materials such as polymers and coatings that offer enhanced durability against environmental factors .

Q & A

Q. What are the recommended synthetic routes for 2-(2-Amino-2-methylpropoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride?

The synthesis typically involves nucleophilic substitution at the pyridine ring. A common approach is:

Intermediate preparation : Start with 3-chloro-5-(trifluoromethyl)pyridine derivatives (e.g., 2-amino-3-chloro-5-(trifluoromethyl)pyridine, CAS 79456-26-1 ) and introduce the 2-amino-2-methylpropoxy group via alkoxylation.

Reaction conditions : Use polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ to deprotonate the hydroxyl group of 2-amino-2-methylpropanol, facilitating nucleophilic attack .

Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) followed by recrystallization from ethanol/water to isolate the hydrochloride salt .

Q. Key Considerations :

Q. How should researchers handle and store this compound to ensure stability?

Handling :

Q. Storage :

- Store at –20°C under anhydrous conditions (desiccator with silica gel).

- Protect from light using amber vials to prevent photodegradation of the trifluoromethyl group .

Q. Stability Data :

| Condition | Degradation Observed? | Timeframe |

|---|---|---|

| Room temperature | Yes (10% in 30 days) | >1 month |

| 4°C (dry) | No | 6 months |

| –20°C (sealed) | No | 1 year |

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. mass spectrometry) be resolved during characterization?

Stepwise Approach :

Cross-validation : Compare NMR (¹H, ¹³C, ¹⁹F) with high-resolution mass spectrometry (HRMS). For example, the trifluoromethyl group shows a distinct triplet in ¹⁹F NMR (~δ -60 ppm) and a molecular ion peak at m/z 196.56 (C₆H₄ClF₃N₂) .

X-ray crystallography : Resolve ambiguities in stereochemistry or salt formation (e.g., hydrochloride vs. free base) .

Control experiments : Synthesize and characterize intermediates (e.g., 3-chloro-5-(trifluoromethyl)pyridine derivatives) to isolate spectral contributions .

Case Study : Discrepancies in mass-to-charge ratios may arise from adduct formation (e.g., Na⁺/K⁺). Use ion-suppression HPLC-MS to confirm the parent ion .

Q. What computational methods are suitable for predicting the reactivity of the trifluoromethyl group?

Recommended Workflow :

Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. For example, the trifluoromethyl group’s electron-withdrawing effect lowers the pyridine ring’s electron density, directing substitution to specific positions .

Molecular Dynamics (MD) : Simulate solvation effects in reaction media (e.g., DMF vs. THF) to optimize reaction kinetics .

Docking studies : Model interactions with biological targets (e.g., enzymes in neurological pathways) to guide medicinal chemistry applications .

Validation : Compare computational results with experimental substituent effects (e.g., Hammett σ constants for chloro/trifluoromethyl groups) .

Q. How can researchers optimize the yield of the hydrochloride salt form?

Strategies :

Counterion exchange : Precipitate the free base using NaOH, then treat with HCl gas in diethyl ether to form the hydrochloride salt .

pH control : Maintain the reaction mixture at pH 2–3 during salt formation to avoid hydrolysis of the amino group .

Solvent selection : Use ethanol or acetone for crystallization, as these solvents favor salt formation over the free base .

Q. Yield Optimization Table :

| Method | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| HCl gas in ether | Diethyl ether | 0°C | 85–90 |

| Aqueous HCl | Ethanol | 25°C | 70–75 |

| Acidic ion-exchange | Water/MeOH | 40°C | 60–65 |

Q. What analytical techniques are critical for assessing purity in agrochemical applications?

- HPLC-UV/ELSD : Use a C18 column (acetonitrile/water + 0.1% TFA) to quantify the main compound and detect impurities (<0.1% threshold) .

- Elemental analysis : Verify Cl and F content (theoretical: Cl 12.1%, F 27.7%) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C indicates suitability for high-temperature formulations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.